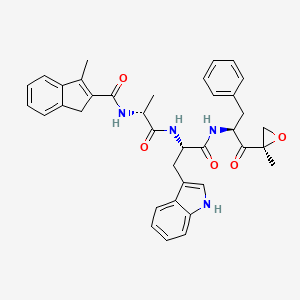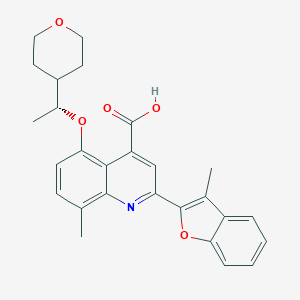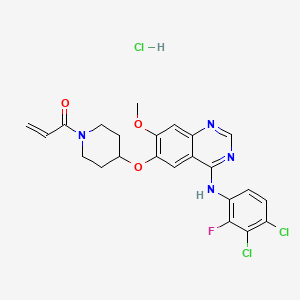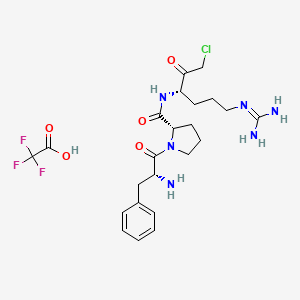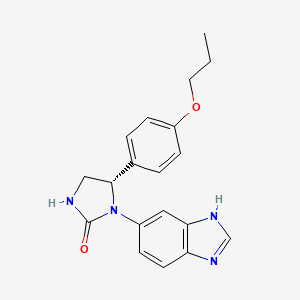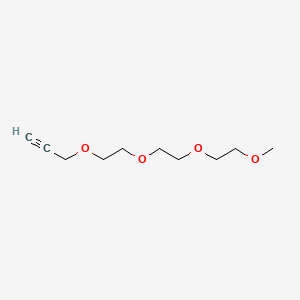
2,5,8,11-Tetraoxatetradec-13-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxatetradec-13-yne is an organic compound with the molecular formula C10H18O4 It is characterized by the presence of multiple ether linkages and a terminal alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetraoxatetradec-13-yne can be synthesized through a multi-step process involving the reaction of triethylene glycol monomethyl ether with 3-bromo-1-propyne in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety measures for handling reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11-Tetraoxatetradec-13-yne undergoes various types of chemical reactions, including:
Click Chemistry:
Substitution Reactions: The ether linkages can be targeted for substitution reactions under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the azide-alkyne cycloaddition reaction.
Substitution Reactions: Strong nucleophiles or electrophiles can be used to target the ether linkages, depending on the desired substitution.
Major Products Formed
Click Chemistry: The major product is a triazole derivative, which is formed by the cycloaddition of the terminal alkyne with an azide group.
Substitution Reactions: The products depend on the specific nucleophile or electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxatetradec-13-yne has several scientific research applications, including:
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties due to its multiple ether linkages and terminal alkyne group.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules through click chemistry and other reactions.
Bioconjugation: The terminal alkyne group allows for the attachment of biomolecules through click chemistry, making it useful in bioconjugation studies.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxatetradec-13-yne primarily involves its terminal alkyne group, which can undergo cycloaddition reactions with azides to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a copper-acetylide intermediate that subsequently reacts with the azide to form the triazole product .
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11-Tetraoxatetradec-13-ene: This compound is similar in structure but lacks the terminal alkyne group, making it less reactive in click chemistry reactions.
Propargyl-PEG3-methane: Another compound with a terminal alkyne group, but with different ether linkages, leading to variations in reactivity and applications.
Uniqueness
2,5,8,11-Tetraoxatetradec-13-yne is unique due to its combination of multiple ether linkages and a terminal alkyne group, which allows for versatile reactivity in both click chemistry and substitution reactions. This makes it a valuable compound for various applications in materials science, organic synthesis, and bioconjugation studies.
Propiedades
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h1H,4-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJQPGPBRVOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728762 |
Source


|
| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89635-82-5 |
Source


|
| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proparyl-PEG4-methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
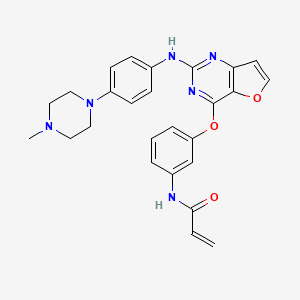
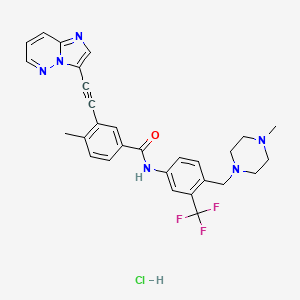
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
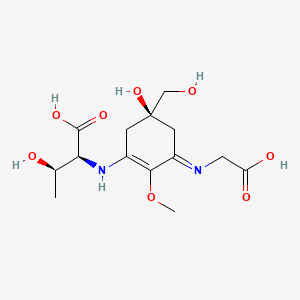

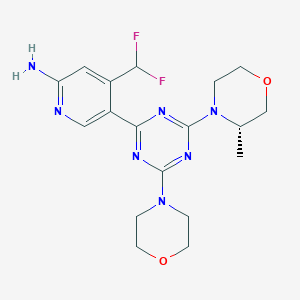
![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)
